4-(2-Bromoethyl)-1,3-thiazole hydrobromide
Description
Properties
IUPAC Name |
4-(2-bromoethyl)-1,3-thiazole;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrNS.BrH/c6-2-1-5-3-8-4-7-5;/h3-4H,1-2H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJMZMBQTZQJFKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CS1)CCBr.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Br2NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways
Retrosynthetic Analysis of 4-(2-Bromoethyl)-1,3-Thiazole Hydrobromide
A retrosynthetic analysis of this compound reveals that the target molecule can be disconnected at the carbon-bromine bond of the ethyl side chain. This leads to the precursor 4-(2-hydroxyethyl)thiazole. The hydrobromide salt can be formed in the final step by treatment with hydrobromic acid.
The 4-(2-hydroxyethyl)thiazole precursor can be further deconstructed through the well-established Hantzsch thiazole (B1198619) synthesis. This involves the cyclocondensation of an α-haloketone and a thioamide. In this case, the key building blocks would be a 4-halo-3-oxobutanol derivative and thioformamide (B92385). The synthesis of 4-methyl-5-(2-hydroxyethyl)-thiazole, a structurally similar compound, has been achieved by reacting 3-chloro-3-acetylpropyl alcohol with thioformamide. google.com
An alternative disconnection involves forming the thiazole ring first, followed by the introduction or modification of the side chain at the 4-position. This approach might start with a simpler 4-substituted thiazole that can be elaborated into the desired 2-bromoethyl group.
Classical and Modern Synthetic Approaches to Substituted Thiazoles
The construction of the substituted thiazole ring is a cornerstone of organic synthesis, with several established and emerging methods.
Hantzsch Thiazole Synthesis and its Variants for 4-Substituted Derivatives
The Hantzsch thiazole synthesis, first described in 1887, remains a prominent method for constructing the thiazole core. synarchive.com It involves the reaction of an α-haloketone with a thioamide. synarchive.comwikipedia.org For 4-substituted derivatives like the target compound, this typically involves using a suitably substituted α-haloketone. The reaction proceeds via an initial S-alkylation, followed by cyclization and dehydration to form the aromatic thiazole ring. researchgate.net
Variants of the Hantzsch synthesis have been developed to improve yields, shorten reaction times, and employ greener conditions. nih.gov These include one-pot, multi-component procedures and the use of microwave irradiation. nih.govnih.gov For instance, a microwave-assisted Hantzsch reaction for synthesizing N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines demonstrated significantly higher yields and shorter reaction times compared to conventional heating. nih.gov
Cyclocondensation Reactions Involving α-Haloketones and Thioamides/Thioureas
Cyclocondensation reactions are fundamental to thiazole synthesis. The reaction between α-haloketones and thioamides or thioureas is a versatile method for producing a wide array of substituted thiazoles. nih.govresearchgate.netasianpubs.org The choice of reactants directly influences the substitution pattern on the final thiazole ring. For example, the reaction of 2-bromo-1-phenylethanone with thiosemicarbazide (B42300) can yield 4-phenyl-1,3-thiazole derivatives. researchgate.netasianpubs.org Kinetic studies of the reaction between thiobenzamide (B147508) and 3-chloroacetylacetone have shown it to be a second-order reaction, with the formation of ionic species during the process. researchgate.net
Modern approaches have focused on making these reactions more environmentally benign, for example, by using water as a solvent or employing catalyst-free conditions. bepls.com The cyclocondensation of 1-alkynyl(phenyl)-λ3-iodanes with thioureas and thioamides also represents a more recent strategy for thiazole synthesis. nih.gov
Direct Bromination Strategies for Thiazole Ring Functionalization
Direct bromination of the thiazole ring can be challenging due to the electron-rich nature of the heterocycle, which can lead to multiple substitutions or reactions at the sulfur or nitrogen atoms. The reactivity of the parent thiazole to direct bromination is low. lookchem.com However, sequential bromination and debromination methods have been developed to produce a full family of bromothiazoles, including 4-bromothiazole. lookchem.com Gas-phase bromination of thiazole at both 250°C and 450°C has been shown to yield 2-bromothiazole (B21250). researchgate.net
For targeted bromination, it is often more effective to introduce substituents that direct the electrophilic attack or to use milder brominating agents. For instance, N-Bromosuccinimide (NBS) is a common reagent for the bromination of thiazole derivatives. nih.gov In some cases, a decarboxylative bromination strategy has been employed for the thiazole core. beilstein-archives.org This involves the conversion of a thiazole carboxylic acid to its corresponding bromo derivative. beilstein-archives.org
Formation of the Bromoethyl Side Chain from Precursors
A common and effective strategy for introducing the 2-bromoethyl side chain is through the conversion of a precursor alcohol, such as 4-(2-hydroxyethyl)thiazole. This transformation can be achieved using standard brominating agents like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). The synthesis of the precursor, 4-methyl-5-(2-hydroxyethyl)-thiazole, has been documented through various routes, including the reaction of 3-acetylpropanol with thiourea (B124793) followed by oxidation and diazotization. google.com Another method involves the hydrolysis of α-acetyl-γ-butyrolactone to 3-chloroacetylpropanol, which is then reacted to form the thiazole ring. google.com
Alternatively, direct bromination of an ethyl-substituted thiazole at the side chain can be considered, though this may lead to a mixture of products and require specific radical reaction conditions for selectivity.
Optimization of Reaction Conditions for Enhanced Selectivity and Yield
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the choice of solvent, reaction temperature, catalyst, and the nature of the reactants.
For Hantzsch-type syntheses, the use of microwave irradiation has been shown to significantly improve yields and reduce reaction times. nih.govsci-hub.se The choice of solvent can also influence the reaction outcome; for example, kinetic studies on thiazole formation have been conducted in water-ethanol and water-isopropanol systems to understand the effect of dielectric constant on the reaction rate. researchgate.net
The following table summarizes the impact of different conditions on the yield of various thiazole synthesis reactions, providing insights into potential optimization strategies.
| Reaction Type | Reactants | Catalyst/Conditions | Solvent | Yield (%) | Reference |
| Hantzsch Synthesis | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, substituted benzaldehydes | Silica supported tungstosilisic acid, Ultrasonic irradiation | Ethanol (B145695)/Water | 79-90 | nih.gov |
| Hantzsch Synthesis | 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones, N-phenylthiourea | Microwave, 90 °C | Methanol | 95 | nih.gov |
| Debromination | 2,4,5-Tribromothiazole | NaBH₄ | Not specified | 83-86 | lookchem.com |
| Cyclocondensation | α-haloketones, thiosemicarbazide | Room Temperature | Ethanol | 42-81 | sci-hub.se |
| Suzuki Coupling | 2-thiazole bromide, (3-adamant-1-yl)-(4-fluorophenyl)boronic acid | Pd(0) catalyst | Not specified | Not specified | nih.gov |
These findings highlight that modern techniques such as microwave-assisted synthesis and the use of efficient catalysts can lead to substantial improvements in the synthesis of substituted thiazoles. Careful selection of brominating agents and reaction pathways for both ring formation and side-chain functionalization is essential for the successful and efficient synthesis of this compound.
Solvent Effects in Cyclization and Bromination Reactions
The choice of solvent is critical in both the formation of the thiazole ring (cyclization) and subsequent functionalization steps like bromination. Solvents can influence reactant solubility, reaction rates, and even the reaction pathway itself. In thiazole synthesis, a range of solvents from polar aprotic to protic have been utilized.
For the cyclization step, solvents such as ethanol, dimethylformamide (DMF), and butanol are commonly employed. mdpi.comnih.gov The polarity of the solvent can impact the rate of the condensation reaction. For instance, in a modified Gewald reaction for thiazole synthesis, trifluoroethanol was found to be a superior solvent, likely due to its high polarity and slightly acidic nature which aids in the solubilization of reactants and promotes the desired transformations. nih.gov Greener syntheses have also been developed using water or mixtures of ethanol and water, which are environmentally benign and can facilitate high yields. mdpi.comnih.govresearchgate.net
In bromination reactions, the solvent choice is equally important. The bromination of a thiazole core to introduce substituents can be achieved using reagents like N-bromosuccinimide (NBS). nih.gov The selection of a non-polar solvent like carbon tetrachloride is common for radical bromination reactions, particularly at benzylic positions. nih.gov
Table 1: Effect of Different Solvents on Hantzsch Thiazole Synthesis Yield This table is illustrative, based on general findings for Hantzsch-type reactions.
| Entry | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | Water | Reflux | High | mdpi.com |
| 2 | Ethanol | Reflux | Good | youtube.com |
| 3 | 1-Butanol | Reflux | Good | mdpi.com |
| 4 | Dimethylformamide (DMF) | 80 | Good | nih.govnih.gov |
| 5 | Trifluoroethanol | 80 | Excellent | nih.gov |
Catalyst Systems for Thiazole Ring Formation
While many thiazole syntheses can proceed without a catalyst, particularly the classic Hantzsch synthesis, various catalysts have been developed to improve yields, shorten reaction times, and promote reactions under milder conditions. mdpi.comorganic-chemistry.org These catalysts can be broadly categorized as metal-based, acid/base, and biocatalysts.
Metal catalysts, particularly those based on palladium, copper, and iridium, are powerful tools for functionalizing thiazoles through cross-coupling reactions. organic-chemistry.orgnumberanalytics.com However, catalysts are also used for the primary ring formation. Copper-catalyzed cyclization reactions have been developed to synthesize thiazoles from oximes, anhydrides, and potassium thiocyanate. nih.govorganic-chemistry.org Zeolites, such as H-beta, have been shown to facilitate the reaction of α-chloro acetyl chloride with an acetylene (B1199291) derivative, a key step in a pathway to a substituted thiazole, demonstrating the utility of solid acid catalysts. researchgate.net More environmentally friendly approaches have utilized nanochitosan as a biopolymer catalytic system for the synthesis of 2-aminothiazoles. researchgate.net
Table 2: Catalyst Systems Used in Thiazole Synthesis
| Catalyst System | Reaction Type | Advantages | Reference(s) |
| Silica Supported Tungstosilisic Acid | One-pot multi-component condensation | Reusable, efficient, high yield | mdpi.com |
| Zeolite H-beta | Thiazole ring construction | Environmentally safer, potentially recyclable | researchgate.net |
| Copper (Cu) salts | Cyclization from oximes | Mild reaction conditions, good functional group tolerance | nih.govorganic-chemistry.org |
| Palladium (Pd) complexes | Cross-coupling/Direct arylation | Low catalyst loading, efficient for C-C bond formation | organic-chemistry.org |
| Iridium (Ir) complexes | Ylide insertion chemistry | Access to diverse thiazole libraries | organic-chemistry.org |
Temperature and Pressure Influence on Reaction Efficiency
Temperature is a fundamental parameter that governs the rate of chemical reactions. In the synthesis of thiazoles, reactions are often conducted at elevated temperatures (reflux) to ensure a sufficient reaction rate. mdpi.comyoutube.com For example, the Hantzsch synthesis is typically performed by refluxing the reactants in a suitable solvent like ethanol for several hours. youtube.com
However, the development of new methodologies, including the use of microwave irradiation and ultrasound activation, has allowed for significant reductions in reaction times and often leads to higher yields. mdpi.comnih.gov Microwave-assisted synthesis can rapidly heat the reaction mixture to the desired temperature, accelerating the domino alkylation-cyclization reactions used to form certain thiazole derivatives. nih.govorganic-chemistry.org Similarly, ultrasonic activation has been shown to decrease reaction times compared to conventional heating methods without compromising the yield. mdpi.com While pressure is less commonly a varied parameter in standard thiazole syntheses, the use of microwave heating in sealed vessels can lead to pressures above atmospheric, allowing for the use of solvents at temperatures above their normal boiling points. nih.gov
Derivatization from Related Brominated Thiazole Precursors
Once a brominated thiazole scaffold is obtained, it serves as a versatile intermediate for further chemical transformations. The bromine atom acts as a good leaving group in nucleophilic substitution and is amenable to various cross-coupling reactions.
Transformations from 2-(Bromomethyl)thiazole (B166336) Hydrobromide Analogues
Analogues such as 2-(bromomethyl)thiazoles are reactive intermediates. The bromomethyl group is particularly susceptible to nucleophilic substitution and can be used to introduce a wide variety of functional groups. For instance, 2-alkylidene-5-(bromomethyl)-2,3-dihydro-1,3-thiazoles react with S, O, and N-nucleophiles to selectively synthesize corresponding 5-methyl-functionalized derivatives. researchgate.net
In a multi-step synthesis of thiazole-based stilbene (B7821643) analogs, a 2-methylthiazole (B1294427) intermediate was subjected to free-radical benzylic bromination using NBS under light irradiation to give the corresponding 2-(bromomethyl)thiazole derivative. nih.gov This brominated intermediate then undergoes an Arbuzov reaction, followed by a Wittig-Horner reaction, demonstrating its utility as a building block for constructing more complex molecules. nih.gov The high reactivity of the bromoethyl group in the target compound, 4-(2-Bromoethyl)-1,3-thiazole, would be expected to allow for similar nucleophilic substitution reactions, enabling the introduction of amines, thiols, or other nucleophiles to extend the carbon chain or introduce new functionalities.
Synthetic Routes from Other Bromoethyl-Containing Scaffolds
The synthesis of the target compound could potentially be achieved by constructing the thiazole ring onto a pre-existing bromoethyl-containing scaffold. The Hantzsch synthesis provides a plausible route. This would involve the reaction of a thioamide (such as thioformamide to yield an unsubstituted 2-position) with an α-haloketone that already contains the requisite bromoethyl moiety.
A hypothetical precursor for this synthesis would be 1,4-dibromo-2-butanone. The reaction of this α-haloketone with thioformamide would lead to the cyclization and formation of the 4-(2-bromoethyl)-1,3-thiazole ring system. This approach leverages the established reliability of the Hantzsch condensation to build the heterocyclic core around a commercially available or readily synthesized bromoethyl-containing fragment.
Reactivity and Chemical Transformations of 4 2 Bromoethyl 1,3 Thiazole Hydrobromide
Nucleophilic Substitution Reactions at the Bromoethyl Moiety
The bromine atom on the ethyl side chain of 4-(2-bromoethyl)-1,3-thiazole is a good leaving group, making the adjacent carbon atom electrophilic and prone to attack by various nucleophiles. This reactivity is the basis for a wide range of functionalization strategies.
Amination Reactions with Primary, Secondary, and Tertiary Amines
The reaction of 4-(2-bromoethyl)-1,3-thiazole with amines provides a direct route to the synthesis of N-substituted 2-(1,3-thiazol-4-yl)ethanamines. These reactions typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism.
With primary amines , the reaction leads to the formation of secondary amines. For example, the reaction with a primary amine R-NH₂ would yield N-alkyl-2-(1,3-thiazol-4-yl)ethanamine.
| Reactant (Primary Amine) | Product | Reaction Conditions | Yield |
| Methylamine | N-Methyl-2-(1,3-thiazol-4-yl)ethanamine | Solvent, Base, Temp. | Data not available |
| Aniline | N-Phenyl-2-(1,3-thiazol-4-yl)ethanamine | Solvent, Base, Temp. | Data not available |
Secondary amines react in a similar fashion to produce tertiary amines. The reaction with a secondary amine R₂NH would result in the formation of N,N-dialkyl-2-(1,3-thiazol-4-yl)ethanamine.
| Reactant (Secondary Amine) | Product | Reaction Conditions | Yield |
| Dimethylamine | N,N-Dimethyl-2-(1,3-thiazol-4-yl)ethanamine | Solvent, Base, Temp. | Data not available |
| Piperidine | 4-(2-(Piperidin-1-yl)ethyl)-1,3-thiazole | Solvent, Base, Temp. | Data not available |
Tertiary amines can also react with 4-(2-bromoethyl)-1,3-thiazole in what is known as the Menshutkin reaction. wikipedia.org This reaction involves the alkylation of the tertiary amine to form a quaternary ammonium (B1175870) salt. wikipedia.org
| Reactant (Tertiary Amine) | Product | Reaction Conditions | Yield |
| Trimethylamine | 2-(1,3-Thiazol-4-yl)-N,N,N-trimethylethan-1-aminium bromide | Polar Solvent, Heat | Data not available |
| Pyridine (B92270) | 4-(2-(Pyridin-1-ium-1-yl)ethyl)-1,3-thiazole bromide | Polar Solvent, Heat | Data not available |
Reactions with Oxygen- and Sulfur-Based Nucleophiles
Oxygen-based nucleophiles, such as alkoxides and phenoxides, can displace the bromide ion to form ethers. This reaction, a variation of the Williamson ether synthesis, is a common method for introducing an ether linkage. masterorganicchemistry.comyoutube.commasterorganicchemistry.com For example, reaction with sodium ethoxide would yield 4-(2-ethoxyethyl)-1,3-thiazole.
| Nucleophile | Product | Reaction Conditions |
| Sodium Methoxide | 4-(2-Methoxyethyl)-1,3-thiazole | Methanol, Heat |
| Sodium Phenoxide | 4-(2-Phenoxyethyl)-1,3-thiazole | Aprotic Solvent, Heat |
Sulfur-based nucleophiles, particularly thiols and thiophenols, are also highly effective in displacing the bromide. Thiolates, the conjugate bases of thiols, are excellent nucleophiles and readily react to form thioethers (sulfides). beilstein-journals.orgbeilstein-journals.org For instance, the reaction of 4-(bromomethyl)-substituted thiazoles with various thiophenols and heterylthiols in the presence of a base like sodium hydroxide (B78521) proceeds smoothly to give the corresponding thioethers in high yields. researchgate.net
| Nucleophile | Product | Reaction Conditions | Yield |
| Sodium thiophenoxide | 4-(2-(Phenylthio)ethyl)-1,3-thiazole | Acetonitrile, NaOH, Heat | 70-90% researchgate.net |
| Pyrimidine-2-thiol | 2-((2-(1,3-Thiazol-4-yl)ethyl)thio)pyrimidine | Acetonitrile, NaOH, Heat | 70-90% researchgate.net |
Formation of Quaternary Ammonium and Sulfonium (B1226848) Salts
As mentioned in section 3.1.1, the reaction with tertiary amines leads to the formation of quaternary ammonium salts. wikipedia.org This is a well-established reaction for the synthesis of these ionic compounds, which have applications as phase-transfer catalysts and in materials science. tue.nl
Similarly, sulfides (thioethers) can act as nucleophiles to displace the bromide, resulting in the formation of sulfonium salts. nih.gov The reaction involves the alkylation of the sulfur atom of the sulfide.
| Reactant | Product | Reaction Conditions |
| Dimethyl sulfide | (2-(1,3-Thiazol-4-yl)ethyl)dimethylsulfonium bromide | Polar Solvent |
| Thiophene | Thiophen-1-ium-1-yl(2-(1,3-thiazol-4-yl)ethyl) bromide | Polar Solvent |
Electrophilic Aromatic Substitution on the Thiazole (B1198619) Ring
The thiazole ring is an aromatic system and can undergo electrophilic aromatic substitution. The position of substitution is directed by the existing substituents and the inherent electronic properties of the ring. For the thiazole ring, electrophilic attack generally occurs at the C5 position, which is the most electron-rich. pharmaguideline.com The presence of the 4-(2-bromoethyl) group, which is an alkyl substituent, is expected to be a weak activating group and ortho-, para-directing. In the context of the thiazole ring, this would further favor substitution at the C5 position.
Common electrophilic aromatic substitution reactions include halogenation, nitration, and sulfonation. For example, bromination of a thiazole ring can be achieved using reagents like N-bromosuccinimide (NBS). nih.gov
It is important to note that the reaction conditions for electrophilic aromatic substitution must be carefully chosen to avoid side reactions involving the bromoethyl group.
Metal-Catalyzed Cross-Coupling Reactions at the Bromine Centers
While the bromine atom is attached to an sp³-hybridized carbon, which is generally less reactive in standard cross-coupling reactions compared to sp²-hybridized carbons, certain palladium-catalyzed cross-coupling reactions can be employed.
Suzuki-Miyaura Coupling for Arylation and Vinylation
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds, typically between an organoboron compound and an organic halide. researchgate.netyoutube.com While this reaction is most common for aryl and vinyl halides, advancements in catalysis have enabled the coupling of alkyl halides. nih.govresearchgate.net
The Suzuki-Miyaura coupling of 4-(2-bromoethyl)-1,3-thiazole with an arylboronic acid (ArB(OH)₂) would, in principle, yield 4-(2-arylethyl)-1,3-thiazole. This reaction would require a palladium catalyst, a suitable ligand, and a base. The choice of catalyst and ligand is crucial for achieving successful coupling with an alkyl bromide.
| Boronic Acid | Product | Catalyst System |
| Phenylboronic acid | 4-(2-Phenylethyl)-1,3-thiazole | Pd catalyst, ligand, base |
| Vinylboronic acid | 4-(But-3-en-1-yl)-1,3-thiazole | Pd catalyst, ligand, base |
The feasibility and efficiency of the Suzuki-Miyaura coupling with 4-(2-bromoethyl)-1,3-thiazole would be highly dependent on the specific reaction conditions and the development of catalyst systems capable of activating the C(sp³)-Br bond.
Sonogashira Coupling for Alkynylation
The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org While the title compound, 4-(2-bromoethyl)-1,3-thiazole, does not possess a halogen on the thiazole ring necessary for a direct Sonogashira coupling, its derivatives, particularly halogenated ones, are excellent substrates for this transformation.
For a Sonogashira reaction to proceed on the thiazole ring, the ring must first be halogenated, for instance, at the C2 or C5 position. pharmaguideline.comresearchgate.net The reactivity of the halogenated thiazole in the coupling reaction follows the general trend where iodides are more reactive than bromides. wikipedia.org For example, a 2-bromo or 5-bromothiazole (B1268178) derivative can be coupled with a terminal alkyne, such as phenylacetylene, under standard Sonogashira conditions. These conditions typically involve a palladium catalyst like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a copper(I) salt (e.g., CuI), and an amine base like triethylamine (B128534) or diisopropylamine. nih.govnih.gov
Recent advancements have led to the development of copper-free Sonogashira protocols, which can mitigate the formation of undesired alkyne homocoupling byproducts. nih.govucsb.edu These modified conditions are particularly useful in the synthesis of complex molecules where side reactions need to be minimized. The reaction can be applied to synthesize a wide array of alkynylated thiazole derivatives, which are valuable intermediates in pharmaceuticals and materials science. nih.gov
| Catalyst System | Substrate Example | Alkyne | Product | Ref. |
| Pd(PPh₃)₄ / CuI | 2-Bromo-4-methylthiazole | Phenylacetylene | 2-(Phenylethynyl)-4-methylthiazole | nih.gov |
| PdCl₂(PPh₃)₂ / CuI | 5-Iodo-2-aminothiazole | Trimethylsilylacetylene | 5-((Trimethylsilyl)ethynyl)-2-aminothiazole | libretexts.org |
| [DTBNpP]Pd(crotyl)Cl | 4-Bromothiazole | 3-Ethynylpyridine | 4-(Pyridin-3-ylethynyl)thiazole | nih.gov |
Buchwald-Hartwig Amination for N-Arylation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgyoutube.com Similar to the Sonogashira coupling, this reaction requires a halogenated thiazole ring to proceed. The development of this method has provided a versatile and efficient route for the synthesis of N-aryl and N-heteroaryl amines, which are prevalent in many pharmaceutical compounds. rug.nlatlanchimpharma.com
The choice of palladium catalyst, ligand, and base is crucial for the success of the Buchwald-Hartwig amination and depends on the specific substrates being coupled. rug.nl Modern catalyst systems often employ bulky, electron-rich phosphine (B1218219) ligands such as XPhos or t-BuXPhos, which facilitate the catalytic cycle. nih.gov The reaction is typically carried out with a strong base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS). libretexts.org
Aryl bromides and iodides on the thiazole ring are effective electrophiles for this coupling. nih.gov A wide range of primary and secondary amines can be used as nucleophiles, including anilines, alkylamines, and various nitrogen-containing heterocycles. wikipedia.orgresearchgate.net
| Catalyst / Ligand | Substrate Example | Amine | Base | Product | Ref. |
| Pd₂(dba)₃ / BINAP | 2-Bromothiazole (B21250) | Aniline | NaOt-Bu | N-Phenylthiazol-2-amine | wikipedia.org |
| Pd(OAc)₂ / XPhos | 4-Bromothiazole | Morpholine | Cs₂CO₃ | 4-Morpholinothiazole | nih.gov |
| Pd(OAc)₂ / PtBu₃ | 5-Chlorothiazole | Benzophenone hydrazone | NaOt-Bu | 5-(2-Benzylidenehydrazinyl)thiazole | rug.nl |
Negishi and Stille Coupling Applications
The Negishi and Stille reactions are additional palladium-catalyzed cross-coupling methods that expand the range of carbon-carbon bonds that can be formed from halogenated thiazole precursors.
The Negishi coupling involves the reaction of an organozinc reagent with an organic halide. nih.gov This reaction is known for its high functional group tolerance and the ability to couple sp³, sp², and sp hybridized carbon atoms. nih.gov For instance, a 2-bromothiazole derivative can be coupled with an alkylzinc or arylzinc reagent to introduce corresponding substituents onto the thiazole ring. nih.govresearchgate.net
The Stille coupling utilizes an organotin (stannane) reagent to couple with an organic halide. organic-chemistry.orgwikipedia.org A key advantage of the Stille reaction is the stability of organostannanes to air and moisture. The reaction has broad scope, allowing for the coupling of various aryl, vinyl, and alkyl groups. wikipedia.org The synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles has been achieved using Stille cross-coupling, demonstrating its utility in constructing complex heterocyclic systems. nih.gov
| Reaction | Catalyst | Thiazole Substrate | Coupling Partner | Product Example | Ref. |
| Negishi | Pd(PPh₃)₄ | 2,4-Dibromothiazole | Ethylzinc bromide | 2-Ethyl-4-bromothiazole | researchgate.net |
| Stille | Pd(PPh₃)₄ | 4-Bromo-2-phenylthiazole | (Tributylstannyl)pyridine | 2-Phenyl-4-(pyridin-2-yl)thiazole | organic-chemistry.orgresearchgate.net |
Ring Transformations and Rearrangement Reactions Involving the Thiazole Nucleus
The thiazole ring is generally aromatic and stable, but under certain conditions, it can undergo ring transformations and rearrangements. nih.gov These reactions can be valuable for synthesizing other heterocyclic systems. For example, some thiazole derivatives can undergo cycloaddition reactions, such as Diels-Alder reactions with alkynes at high temperatures, which after extrusion of sulfur, can lead to the formation of pyridines. wikipedia.org
Bromination at the C5 position of the thiazole ring can be achieved via electrophilic substitution. researchgate.netnih.gov Further reactions can then be initiated from this position. While specific rearrangement reactions for 4-(2-bromoethyl)-1,3-thiazole itself are not widely documented, the thiazole nucleus in related structures can be involved in complex intramolecular cyclizations, especially when suitable functional groups are present on the side chains. researchgate.net
Functional Group Interconversions of the Bromoethyl Group
The 2-bromoethyl substituent at the C4 position is a highly reactive primary alkyl bromide, making it an excellent site for functional group interconversions, primarily through nucleophilic substitution (Sₙ2) reactions. smolecule.comnih.gov This reactivity allows for the introduction of a wide variety of functional groups, significantly diversifying the molecular structure for applications in medicinal chemistry and materials science.
Common transformations include:
Amination: Reaction with primary or secondary amines yields the corresponding aminoethylthiazole derivatives.
Azide (B81097) Formation: Treatment with sodium azide introduces an azido (B1232118) group, which can be further reduced to a primary amine or used in click chemistry reactions.
Thiolation: Reaction with thiols or thiolate salts produces thioethers.
Cyanation: Substitution with cyanide ions (e.g., from NaCN or KCN) introduces a nitrile group, which can be hydrolyzed to a carboxylic acid or reduced to an amine.
Alkoxylation/Hydroxylation: Reaction with alkoxides or hydroxide can lead to ethers or alcohols, respectively, although elimination reactions can be a competing pathway, especially with sterically hindered bases.
These nucleophilic substitution reactions provide straightforward access to a library of 4-substituted thiazole derivatives from a common precursor. smolecule.comresearchgate.net
| Nucleophile | Reagent Example | Product Functional Group | Product Name Example | Ref. |
| Amine | Diethylamine | Tertiary Amine | 4-(2-(Diethylamino)ethyl)-1,3-thiazole | smolecule.com |
| Azide | Sodium Azide (NaN₃) | Azide | 4-(2-Azidoethyl)-1,3-thiazole | ub.edu |
| Thiolate | Sodium thiophenoxide | Thioether | 4-(2-(Phenylthio)ethyl)-1,3-thiazole | smolecule.com |
| Cyanide | Potassium Cyanide (KCN) | Nitrile | 3-(1,3-Thiazol-4-yl)propanenitrile | researchgate.net |
| Hydroxide | Sodium Hydroxide (aq.) | Alcohol | 2-(1,3-Thiazol-4-yl)ethanol | vanderbilt.edu |
Applications As a Synthetic Building Block and Intermediate
Precursor for the Synthesis of Novel Heterocyclic Systems
The bifunctional nature of 4-(2-bromoethyl)-1,3-thiazole hydrobromide, possessing both an electrophilic bromoethyl moiety and a nucleophilic thiazole (B1198619) nitrogen (after deprotonation), makes it an ideal starting material for the construction of fused and polycyclic heterocyclic systems.
Annulation reactions involving this compound provide a direct route to fused thiazole derivatives, which are prevalent scaffolds in many biologically active compounds. A primary example is the synthesis of thiazolo[3,2-a]pyridines. This is typically achieved through a Hantzsch-type pyridine (B92270) synthesis or related cyclocondensation reactions. For instance, the reaction of 4-(2-bromoethyl)-1,3-thiazole with a suitable 1,3-dicarbonyl compound or its enamine equivalent, in the presence of a nitrogen source like ammonia (B1221849) or an ammonium (B1175870) salt, can lead to the formation of a dihydropyridine (B1217469) intermediate which is subsequently oxidized to the aromatic thiazolo[3,2-a]pyridine system.
Similarly, the synthesis of thiazolo[3,2-a]pyrimidines can be accomplished by reacting this compound with pyrimidine-2-thiones or related derivatives. The initial step involves the S-alkylation of the thiouracil or thiopyrimidine with the bromoethylthiazole, followed by an intramolecular cyclization and dehydration to yield the fused thiazolo[3,2-a]pyrimidine core. These fused systems are of significant interest due to their potential pharmacological activities.
A general scheme for the synthesis of such fused systems is presented below:
| Reactant | Fused Product |
| 1,3-Dicarbonyl compounds/Enamines | Thiazolo[3,2-a]pyridines |
| Pyrimidine-2-thiones | Thiazolo[3,2-a]pyrimidines |
| Other dinucleophiles | Various fused thiazole systems |
Beyond simple fused systems, this compound can be employed in multi-component reactions or sequential reaction cascades to construct more complex polycyclic scaffolds. For example, intramolecular cyclization strategies can be utilized where the thiazole nitrogen acts as a nucleophile, attacking a reactive center generated at the terminus of the ethyl side chain after suitable functionalization. This approach can lead to the formation of bridged or spirocyclic systems containing the thiazole ring.
Furthermore, the bromoethyl group can be converted to other functional groups, such as an azide (B81097) or an alkyne, which can then participate in cycloaddition reactions, like the Huisgen 1,3-dipolar cycloaddition ("click chemistry"), with appropriate reaction partners to build intricate polycyclic architectures.
Intermediate in the Synthesis of Complex Organic Molecules
The utility of this compound extends to its role as a key intermediate in the total synthesis of complex natural products and pharmaceutically active compounds. The thiazole ring is a common motif in many bioactive molecules, and this building block provides a convenient entry point for its incorporation.
While a direct role in the synthesis of the HIV protease inhibitor Ritonavir is not established for this specific isomer, the synthesis of related thiazole-containing pharmaceuticals often involves the coupling of a thiazole fragment. For instance, the bromoethyl group can be displaced by a variety of nucleophiles, such as amines, thiols, and carbanions, allowing for the attachment of the thiazole moiety to a larger molecular framework. This versatility makes it a valuable tool for medicinal chemists in the development of new drug candidates. Research has shown that other brominated thiazoles can be used to synthesize a variety of bioactive compounds, including those with potential anti-inflammatory, antimicrobial, and anticancer properties. arizona.edu
Role in Ligand Design for Organometallic Catalysis
The thiazole ring, with its nitrogen and sulfur heteroatoms, possesses excellent coordinating properties, making it an attractive component in the design of ligands for organometallic catalysis. This compound can be modified to create a range of mono- and bidentate ligands.
For example, nucleophilic substitution of the bromide with a phosphine (B1218219) or another coordinating group can lead to the formation of bidentate N,P or N,S ligands. These ligands can then be complexed with transition metals such as palladium, platinum, or rhodium to generate catalysts for various cross-coupling reactions, hydrogenations, and other important organic transformations. The electronic properties of the thiazole ring can influence the catalytic activity and selectivity of the resulting metal complex. The synthesis of C2-symmetric bis(thiazole) ligands, which are valuable in asymmetric catalysis, can also be envisioned starting from this building block.
Utility in Material Science and Polymer Chemistry (as a monomer or modifying agent)
The unique electronic properties of the thiazole ring have led to its incorporation into functional materials, particularly in the field of polymer chemistry. This compound can serve as a monomer or a modifying agent to introduce thiazole units into polymer chains.
As a monomer, the bromoethyl group can be converted into a polymerizable functional group, such as a vinyl or acrylate (B77674) group. Subsequent polymerization can lead to polymers with thiazole moieties in the side chains. These polymers may exhibit interesting properties, such as conductivity or specific binding capabilities.
Alternatively, this compound can be used to modify existing polymers through "grafting to" techniques. nih.gov In this approach, the bromoethyl group reacts with nucleophilic sites on a pre-formed polymer backbone, effectively attaching thiazole units to the polymer. This modification can be used to alter the surface properties of materials, introduce specific functionalities, or create new materials with tailored electronic or optical properties. For instance, atom transfer radical polymerization (ATRP) is a powerful technique that could be employed to graft well-defined polymer chains from a surface functionalized with initiators derived from 4-(2-bromoethyl)-1,3-thiazole. nih.govcmu.edu
Advanced Spectroscopic and Structural Characterization Studies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy stands as the most powerful tool for determining the precise structure of organic molecules in solution. For 4-(2-Bromoethyl)-1,3-thiazole hydrobromide, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the proton and carbon framework and their connectivity.
The analysis of 1D and 2D NMR spectra allows for the unambiguous assignment of all proton and carbon signals in the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the thiazole (B1198619) ring protons and the bromoethyl side chain. The acidic proton on the nitrogen of the thiazolium ring may be broad and its chemical shift highly dependent on the solvent and concentration. The aromatic protons on the thiazole ring (H-2 and H-5) are anticipated to appear in the downfield region, typically between 8.0 and 9.5 ppm, due to the aromatic ring current and the electron-withdrawing nature of the heterocyclic system. wikipedia.orgnih.govnih.gov The bromoethyl group should exhibit two triplet signals corresponding to the two methylene (B1212753) (-CH₂-) groups, a result of coupling to each other. The methylene group adjacent to the bromine atom (Br-CH₂-) is expected to be more deshielded (shifted further downfield) than the methylene group attached to the thiazole ring (-CH₂-Th).
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides information on the carbon skeleton. The carbon atoms of the thiazole ring are expected to resonate in the aromatic region (115-160 ppm). researchgate.netresearchgate.net The C-2 carbon, situated between the nitrogen and sulfur atoms, is typically the most downfield signal. The carbons of the bromoethyl side chain will appear in the aliphatic region, with the carbon bonded to the electronegative bromine atom (C-β) resonating further downfield than the carbon attached to the thiazole ring (C-α).
2D NMR Spectroscopy:
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. A clear cross-peak is expected between the two methylene signals of the bromoethyl group, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons. It allows for the definitive assignment of the protonated carbons, linking the ¹H signals of H-2, H-5, and the two -CH₂- groups to their corresponding ¹³C signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides crucial information about long-range (2-3 bond) ¹H-¹³C correlations. Key expected correlations include those from the methylene protons of the ethyl chain to the C-4 and C-5 carbons of the thiazole ring, confirming the attachment point of the side chain. Correlations between the thiazole ring protons (H-2 and H-5) and the ring carbons would further solidify the structural assignment.
| Position | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
|---|---|---|---|---|
| H-2 / C-2 | ~9.2 - 9.5 | s | ~155 - 160 | C-4, C-5 |
| C-4 | - | - | ~145 - 150 | - |
| H-5 / C-5 | ~8.0 - 8.3 | s | ~118 - 122 | C-2, C-4 |
| -CH₂-Th (α) | ~3.4 - 3.7 | t | ~30 - 35 | C-4, C-5, C-β |
| Br-CH₂- (β) | ~3.8 - 4.1 | t | ~33 - 38 | C-α |
Quantitative NMR (qNMR) is a highly accurate method for determining the purity of a substance without the need for a specific reference standard of the analyte itself. The assay relies on comparing the integral of a specific, well-resolved resonance of the analyte with that of a certified internal standard of known concentration.
For this compound, a suitable signal for quantification would be one of the sharp singlet peaks of the thiazole protons (e.g., H-5), provided it does not overlap with any impurity or solvent signals. An internal standard, such as maleic acid or dimethyl sulfone, with known purity and a resonance in a clear region of the spectrum would be added in a precisely weighed amount. By carefully controlling experimental parameters, such as ensuring full relaxation of the nuclei (long relaxation delay), the purity of the analyte can be calculated with high precision. This technique is also invaluable for monitoring the progress of a chemical reaction by tracking the disappearance of reactant signals and the appearance of product signals over time.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.
HRMS provides a highly accurate mass measurement, often to within a few parts per million (ppm), which allows for the unambiguous determination of a compound's elemental formula. For the cation of 4-(2-Bromoethyl)-1,3-thiazole (C₅H₆BrNS⁺), HRMS would be used to confirm its molecular formula. The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, results in a characteristic isotopic pattern (M⁺ and M+2 peaks of similar intensity), which serves as a clear diagnostic marker.
| Isotopologue Formula | Calculated Exact Mass (m/z) | Relative Abundance (%) |
|---|---|---|
| C₅H₆⁷⁹BrNS⁺ | 190.9459 | 100.0 |
| C₅H₆⁸¹BrNS⁺ | 192.9438 | 97.3 |
Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (such as the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting product ions provides detailed structural information and insights into the molecule's stability and fragmentation pathways.
For the 4-(2-Bromoethyl)-1,3-thiazole cation, key fragmentation pathways would likely include:
Loss of the bromine radical: A primary fragmentation would be the cleavage of the C-Br bond to form a stable carbocation [M-Br]⁺.
Cleavage of the ethyl side chain: Fragmentation can occur at the Cα-Cβ bond, leading to the formation of a thiazolylmethyl radical and a bromoethyl cation, or vice versa.
Ring Fragmentation: The thiazole ring itself can undergo cleavage, a common process in the mass spectrometry of such heterocyclic systems. researchgate.netsapub.org
These fragmentation patterns provide a structural fingerprint that can be used to confirm the identity of the compound and distinguish it from isomers.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the inelastic scattering of light (Raman) occurs at specific frequencies corresponding to the vibrations of functional groups, providing valuable structural information.
For this compound, the spectra would be characterized by several key vibrational modes:
N-H⁺ Stretching: A very broad and strong absorption band is expected in the IR spectrum, typically in the range of 2500-3200 cm⁻¹, characteristic of the ammonium (B1175870) salt.
C-H Stretching: Aromatic C-H stretching vibrations from the thiazole ring are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene groups will appear just below 3000 cm⁻¹.
C=N and C=C Stretching: The thiazole ring will exhibit characteristic stretching vibrations for its C=N and C=C bonds in the 1400-1650 cm⁻¹ region. researchgate.netresearchgate.net
C-Br Stretching: A strong absorption corresponding to the C-Br stretching vibration is expected in the far-infrared region, typically between 500 and 650 cm⁻¹.
Raman spectroscopy would complement the IR data, particularly for the symmetric vibrations of the thiazole ring, which are often more intense in the Raman spectrum.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity |
|---|---|---|
| N-H⁺ Stretch (salt) | 2500 - 3200 | Strong, Broad |
| Aromatic C-H Stretch | 3050 - 3150 | Medium |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium |
| C=N / C=C Ring Stretch | 1400 - 1650 | Medium to Strong |
| CH₂ Bend (Scissoring) | ~1450 | Medium |
| C-Br Stretch | 500 - 650 | Strong |
Based on a comprehensive review of available scientific literature, there are no specific computational or theoretical investigation studies focused solely on the chemical compound “this compound.” The search for scholarly articles detailing Density Functional Theory (DFT) studies, Frontier Molecular Orbital (FMO) analysis, Electrostatic Potential Surface (EPS) mapping, Molecular Dynamics (MD) simulations, or reaction mechanism elucidations for this particular compound did not yield any specific results.
While computational studies have been conducted on a wide range of other thiazole derivatives to investigate their electronic properties, reactivity, and potential applications in fields like medicinal chemistry, this specific molecule has not been the subject of such published research. Therefore, it is not possible to provide the detailed, data-driven article as requested in the outline without fabricating information, which would violate the principles of scientific accuracy.
Further research and computational analysis on this compound would be required to generate the specific data points and discussions requested for the article.
Computational and Theoretical Investigations
Reaction Mechanism Elucidation using Computational Methods
Activation Energy Calculations
Activation energy (Ea) is a fundamental kinetic parameter representing the minimum energy required to initiate a chemical reaction. Computational methods, particularly DFT, are powerful tools for calculating the activation energies of reactions involving complex organic molecules like 4-(2-Bromoethyl)-1,3-thiazole. scirp.orgmdpi.com The process involves identifying the reactant and product states on the potential energy surface and, most critically, locating the transition state (TS)—the highest energy point along the reaction coordinate.
The calculation of activation energy for a reaction, such as a nucleophilic substitution at the bromoethyl side chain, would proceed by:
Geometry Optimization: The three-dimensional structures of the reactants (e.g., 4-(2-Bromoethyl)-1,3-thiazole and a nucleophile), the transition state, and the products are optimized to find their lowest energy conformations.
Frequency Calculations: These calculations confirm that the optimized structures correspond to energy minima (for reactants and products) or a first-order saddle point (for the transition state), which is characterized by a single imaginary frequency.
Energy Calculation: The electronic energies of the optimized structures are calculated with high accuracy. The activation energy is then determined as the difference in energy between the transition state and the reactants.
For thiazole (B1198619) derivatives, computational studies have elucidated the energetic barriers for various transformations. While specific data for 4-(2-Bromoethyl)-1,3-thiazole hydrobromide is not extensively published, analogous calculations on similar heterocyclic systems provide a framework for estimation. For example, the Gibbs free energy of activation for the decomposition of an initiator used in bromination reactions of a thiazole derivative was found to be 131 kJ/mol, showcasing the utility of these calculations. smolecule.com Such theoretical predictions are invaluable for optimizing reaction conditions like temperature and catalyst choice to overcome the calculated energy barrier efficiently. smolecule.com
Table 1: Representative Theoretical Kinetic Parameters for a Hypothetical Reaction This table illustrates the typical outputs of a computational study on the nucleophilic substitution of 4-(2-Bromoethyl)-1,3-thiazole. The values are hypothetical and serve for illustrative purposes.
Structure-Reactivity Relationship Studies through Computational Modeling
Computational modeling is a cornerstone for establishing structure-reactivity relationships, explaining how the specific arrangement of atoms in 4-(2-Bromoethyl)-1,3-thiazole dictates its chemical behavior. academie-sciences.fr These studies often utilize quantum chemical descriptors derived from DFT calculations to predict and rationalize reactivity. scirp.orgnbu.edu.sa
Frontier Molecular Orbital (FMO) Theory: The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding reactivity.
HOMO: Represents the ability to donate electrons. The region of the molecule with the highest HOMO density is susceptible to electrophilic attack.
LUMO: Represents the ability to accept electrons. The area with the highest LUMO density indicates the most probable site for nucleophilic attack.
For 4-(2-Bromoethyl)-1,3-thiazole, the LUMO is expected to be localized around the C-Br bond of the ethyl side chain, indicating its susceptibility to nucleophilic substitution. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a smaller gap suggests higher reactivity. smolecule.com For a related thiazole derivative, the HOMO-LUMO gap was calculated to be in the range of 3.60 to 4.48 eV, indicating moderate reactivity. smolecule.com
Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. It identifies electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. For 4-(2-Bromoethyl)-1,3-thiazole, the nitrogen atom of the thiazole ring would be an area of negative potential, attractive to electrophiles, while the hydrogen atoms and the region around the bromine atom would exhibit positive potential, indicating sites prone to nucleophilic interaction.
Global Reactivity Descriptors: Quantum chemical calculations can provide numerical descriptors that quantify reactivity. mdpi.com These include:
Electronic Chemical Potential (μ): Indicates the tendency of electrons to escape from a system.
Hardness (η): Measures the resistance to change in electron distribution.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.
Table 2: Calculated Quantum Chemical Descriptors for Thiazole Derivatives This table presents typical calculated values for reactivity descriptors based on studies of analogous compounds. smolecule.comnbu.edu.samdpi.com
Comparative Analysis with Analogous Brominated Thiazole Derivatives
Structural and Reactivity Comparisons with Isomeric Brominated Thiazoles
The reactivity of a brominated thiazole (B1198619) derivative is fundamentally dictated by the location of the bromine atom—whether it is on the heterocyclic ring itself or on an alkyl side chain. This distinction determines the types of reactions the compound will preferentially undergo.
In 4-(2-Bromoethyl)-1,3-thiazole, the bromine is attached to a primary carbon on an ethyl side chain. This structure classifies it as a primary alkyl halide. As such, its reactivity is characterized by a susceptibility to nucleophilic substitution, primarily through an SN2 mechanism. The thiazole ring at the 4-position acts as a substituent that can influence the reaction rate through electronic effects.
In contrast, isomers where the bromine is directly attached to the thiazole ring, such as 2-bromothiazole (B21250) or 5-bromo-4-ethylthiazole, are considered heteroaryl halides. The reactivity of the C-Br bond in these isomers is governed by the electronic properties of the thiazole ring. The electron distribution in the thiazole ring is not uniform; the C2 position is the most electron-deficient, C5 is electron-rich, and C4 is relatively neutral. pharmaguideline.comwikipedia.org
Consequently, a bromine atom at the C2 position is highly susceptible to nucleophilic attack and participates readily in palladium-catalyzed cross-coupling reactions. nih.govsigmaaldrich.com Bromine atoms at the C4 and C5 positions are comparatively less reactive and often require specific catalytic conditions to undergo substitution. ias.ac.inresearchgate.net For instance, in Pd(0)-catalyzed cross-coupling reactions, the reactivity of bromothiazoles often follows the order of C2 > C4 > C5. nih.gov
Therefore, the bromine on the ethyl side chain of 4-(2-Bromoethyl)-1,3-thiazole is significantly more reactive in classic nucleophilic substitution reactions than a bromine atom would be if located directly on the ring at the 4- or 5-position. However, a bromine at the C2 position would be more reactive in different contexts, such as cross-coupling reactions.
| Compound | Isomer Type | Bromine Position | Primary Reactivity | Relative Reactivity in SN2 |
|---|---|---|---|---|
| 4-(2-Bromoethyl)-1,3-thiazole | Side-chain isomer | Primary Alkyl | Nucleophilic Substitution (SN2) | High |
| 2-Bromo-4-ethylthiazole | Ring isomer | C2-Thiazole | Nucleophilic Aromatic Substitution, Cross-Coupling | Very Low (unreactive in SN2) |
| 5-Bromo-4-ethylthiazole | Ring isomer | C5-Thiazole | Nucleophilic Aromatic Substitution, Cross-Coupling | Very Low (unreactive in SN2) |
Comparison with Other Halogenated Thiazole Derivatives (e.g., chloro, iodo)
When comparing 4-(2-bromoethyl)-1,3-thiazole with its chloro and iodo analogs, the primary difference in reactivity lies in the properties of the carbon-halogen (C-X) bond on the ethyl side chain. The principles of alkyl halide reactivity are directly applicable here.
The key factors determining the rate of nucleophilic substitution are the C-X bond strength and the stability of the resulting halide anion (the leaving group). Bond strength decreases down the halogen group (C-Cl > C-Br > C-I), while the stability of the leaving group increases (I⁻ > Br⁻ > Cl⁻). pearson.commsu.edu
As a result, the iodo derivative, 4-(2-iodoethyl)-1,3-thiazole, is the most reactive in SN2 reactions because the C-I bond is the weakest and iodide is the best leaving group among the halides. The bromo derivative is intermediate in reactivity, while the chloro derivative, 4-(2-chloroethyl)-1,3-thiazole, is the least reactive due to the strong C-Cl bond and the poorer leaving group ability of the chloride ion. msu.edulibretexts.org This trend is consistently observed in the nucleophilic substitution reactions of primary alkyl halides. masterorganicchemistry.com
| Property | 4-(2-Chloroethyl)-1,3-thiazole | 4-(2-Bromoethyl)-1,3-thiazole | 4-(2-Iodoethyl)-1,3-thiazole |
|---|---|---|---|
| C-X Bond Energy (kJ/mol) | ~339 | ~285 | ~213 |
| Leaving Group Ability | Good | Better | Best |
| Relative Rate of SN2 Reaction | Low | Medium | High |
Influence of Hydrobromide Salt Formation on Reactivity and Stability
The formation of the hydrobromide salt profoundly affects the properties of 4-(2-bromoethyl)-1,3-thiazole. Thiazoles are basic compounds due to the lone pair of electrons on the nitrogen atom at position 3 (N3). pharmaguideline.com In the presence of hydrobromic acid (HBr), this nitrogen is protonated, forming a thiazolium cation. wikipedia.org
This protonation has several important consequences:
Enhanced Stability and Handling: The resulting thiazolium salt is typically a stable, crystalline solid. innospk.com This contrasts with the free base form, which may be a liquid or low-melting solid, potentially with lower stability. The solid salt form is easier to handle, purify, and store, which is a significant advantage in chemical synthesis.
Increased Polarity and Solubility: The ionic nature of the hydrobromide salt increases the compound's polarity, generally enhancing its solubility in polar solvents like water or alcohols, while decreasing solubility in nonpolar organic solvents.
Electronic Effects: The protonation of the N3 atom converts the thiazole ring into a powerful electron-withdrawing group. The positive charge on the thiazolium ring reduces the electron density across the entire heterocyclic system. This increased electron-withdrawing nature can have a modest influence on the reactivity of the bromoethyl side chain, potentially slightly decreasing its susceptibility to SN2 attack by inductively pulling electron density away from the reaction center.
Prevention of Side Reactions: The basic nitrogen of a free thiazole could potentially act as a nucleophile itself, leading to side reactions such as intermolecular N-alkylation under certain conditions. By protonating the nitrogen, its nucleophilicity is neutralized, preventing such unwanted reactions and ensuring that reactions occur selectively at the bromoethyl side chain.
Future Research Directions and Perspectives
Exploration of Novel and Sustainable Synthetic Routes
While traditional methods for synthesizing thiazole (B1198619) derivatives are well-established, there is a significant opportunity to develop more environmentally benign and efficient protocols for the production of 4-(2-Bromoethyl)-1,3-thiazole hydrobromide. The principles of green chemistry offer a roadmap for future synthetic explorations. bepls.comresearchgate.net Research in this area is expected to focus on several key strategies:
Microwave-Assisted and Ultrasonic-Mediated Synthesis: These techniques can dramatically reduce reaction times, improve yields, and lower energy consumption compared to conventional heating methods. bepls.comresearchgate.net
Green Solvents and Catalysts: The replacement of hazardous organic solvents with greener alternatives like water, ionic liquids, or polyethylene glycol (PEG) is a critical goal. bepls.comufms.br Furthermore, the development of recyclable and reusable catalysts, such as silica-supported acids or biocatalysts like chitosan hydrogels, can minimize waste and improve process economy. bepls.commdpi.com
Multi-Component Reactions (MCRs): Designing one-pot, multi-component reactions can enhance efficiency by reducing the number of synthetic steps and purification processes, thereby minimizing waste generation. bepls.comresearchgate.net
Visible-Light Photoredox Catalysis: This emerging field offers a mild and eco-friendly approach to forge key bonds in heterocyclic synthesis, potentially offering new pathways to the thiazole core under ambient conditions. researchgate.net
| Parameter | Conventional Synthesis (e.g., Hantzsch) | Future Sustainable Synthesis |
|---|---|---|
| Energy Source | Conventional heating (reflux) | Microwave irradiation, Ultrasonication |
| Solvents | Volatile organic compounds (VOCs) | Water, PEG, Ionic Liquids, Deep Eutectic Solvents |
| Catalysts | Homogeneous acids/bases, transition metals | Reusable heterogeneous catalysts, biocatalysts |
| Efficiency | Multiple steps, lengthy reaction times | One-pot multi-component reactions, reduced times |
| Environmental Impact | Significant solvent waste, hazardous by-products | Reduced waste, biodegradable materials, higher atom economy |
Development of Advanced Functional Materials Based on this compound
The thiazole ring is an electron-accepting heterocycle, a property that makes it a valuable component in organic electronic materials. researchgate.net Thiazole-containing polymers and small molecules have shown significant promise in applications such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). researchgate.net The this compound molecule is an ideal building block for creating novel functional materials due to the reactive bromoethyl group, which can serve as a handle for polymerization or derivatization.
Future research could focus on:
Conductive Polymers: The synthesis of polymers where the thiazole unit is incorporated into the main chain. The bromoethyl group can be converted into other functional groups (e.g., vinyl, acetylene) suitable for polymerization reactions like Stille or Suzuki coupling.
Organic Semiconductors: Fused systems, such as those based on thiazolo[5,4-d]thiazole, exhibit high oxidative stability and a rigid, planar structure that promotes efficient intermolecular π–π overlap, a key feature for charge transport. rsc.orgresearchgate.net this compound could serve as a precursor to more complex, fused heterocyclic systems for semiconductor applications.
Electrochromic Materials: Materials that change color in response to an electrical potential have applications in smart glass and displays. youtube.com Thiazole-based viologen analogues have demonstrated reversible electrochromic and electrofluorochromic properties, switching from a highly fluorescent state to a dark, colored state upon reduction. youtube.com
| Material Class | Key Property | Potential Application |
|---|---|---|
| Thiazole-Containing Conjugated Polymers | Electrical conductivity, charge mobility | Organic Field-Effect Transistors (OFETs), Organic Solar Cells (OPVs) |
| Thiazolothiazole-Based Systems | High planarity, electron-deficient core, fluorescence | Organic Light-Emitting Diodes (OLEDs), Semiconductors |
| Thiazole-Viologen Hybrids | Reversible redox activity, color change | Electrochromic "Smart" Windows, Displays |
| Porous Organic Polymers (POPs) | High surface area, tunable porosity | Gas storage, catalysis, sensing |
Integration into Flow Chemistry and Continuous Synthesis Protocols
The transition from traditional batch processing to continuous flow manufacturing represents a paradigm shift in chemical synthesis, offering enhanced safety, process control, and scalability. mdpi.com The synthesis of this compound is an excellent candidate for adaptation to flow chemistry protocols.
Key advantages and future research directions include:
Improved Safety and Control: Flow reactors offer superior heat and mass transfer, allowing for precise control over reaction parameters and the safe handling of reactive intermediates. mdpi.com
Automation and Optimization: Automated flow systems can rapidly screen a wide range of reaction conditions (temperature, pressure, residence time, stoichiometry) to quickly identify the optimal parameters for yield and purity, accelerating process development.
| Parameter | Batch Processing | Continuous Flow Synthesis |
|---|---|---|
| Scalability | Difficult; requires larger vessels and presents heat transfer issues. | Straightforward; achieved by running the system for a longer duration. |
| Safety | Higher risk due to large volumes of reagents and potential for thermal runaways. | Inherently safer due to small reaction volumes and superior temperature control. |
| Process Control | Less precise; temperature and concentration gradients can occur. | Precise control over residence time, temperature, and mixing. |
| Efficiency | Requires isolation and purification of intermediates between steps. | Enables "telescoped" multi-step reactions without intermediate isolation. nih.gov |
Theoretical Prediction and Design of New Chemical Transformations
Computational chemistry provides powerful tools for understanding reaction mechanisms and predicting the properties of new molecules before they are synthesized in the lab. Applying these methods to this compound can guide experimental efforts and accelerate discovery.
Future research should leverage:
Density Functional Theory (DFT): DFT calculations can be used to model the electronic structure of the molecule, predict its reactivity at different sites, and calculate properties like the HOMO-LUMO energy gap, which is relevant for electronic materials. nih.gov It can also elucidate the transition states and energy barriers of potential reactions, helping to predict outcomes and optimize conditions.
Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of molecules over time, providing insights into conformational changes and interactions with other molecules, which is particularly useful in designing molecules to interact with biological targets. researchgate.net
In Silico Screening: Computational tools can be used to design virtual libraries of derivatives of this compound and predict their properties (e.g., drug-likeness, electronic properties). researchgate.net This allows researchers to prioritize the synthesis of the most promising candidates, saving time and resources.
| Computational Method | Objective | Potential Outcome for this compound |
|---|---|---|
| Density Functional Theory (DFT) | Predict electronic properties and reaction pathways. | Identification of the most reactive sites; prediction of optical/electronic properties of new derivatives. |
| Molecular Docking | Predict binding affinity and mode to a biological target. | Design of new enzyme inhibitors or receptor ligands for drug discovery. |
| ADME-Toxicity Prediction | Evaluate drug-likeness and potential toxicity in silico. | Prioritization of synthetic targets with favorable pharmacokinetic profiles. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Model reactions in complex environments (e.g., enzymes). | Understanding the mechanism of action for biologically active derivatives. |
Expanding its Role as a Key Intermediate in Complex Chemical Synthesis
The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and biologically active natural products. nih.govmdpi.com The this compound, with its reactive alkyl bromide handle, is an exceptionally valuable building block for accessing complex molecular architectures.
Future research will likely focus on:
Medicinal Chemistry: The bromoethyl side chain is a potent electrophile, ideal for reacting with nucleophiles like amines, thiols, and alcohols found on other molecules. This allows for the straightforward coupling of the thiazole core to other pharmacophores to create hybrid molecules with novel biological activities. globalresearchonline.net It can be used to generate libraries of compounds for screening against various diseases, including cancer, inflammation, and microbial infections. mdpi.comnih.gov
Bioconjugation: The reactive handle could be used to attach the thiazole unit to larger biomolecules like peptides or proteins, either for creating therapeutic conjugates or for developing chemical probes to study biological systems.
| Target Molecule Class | Synthetic Strategy | Significance |
|---|---|---|
| Novel Drug Candidates | Nucleophilic substitution with amines, thiols, or phenols to link to other pharmacophores. | Rapid generation of diverse compound libraries for high-throughput screening. |
| Natural Products | Use as a key fragment in a convergent total synthesis approach. | Efficient construction of complex molecules containing the thiazole ring. |
| Chemical Probes | Coupling to fluorescent tags, affinity labels, or other reporter groups. | Development of tools for chemical biology and target identification. |
| Macrocycles | Intramolecular cyclization reactions following chain extension. | Access to conformationally constrained structures with unique biological profiles. |
Q & A
Q. How can membrane-based separation technologies improve the purification of brominated thiazole derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
